molecular formula C17H15BrN2O2S B2643648 4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 443329-53-1

4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2643648
CAS RN: 443329-53-1
M. Wt: 391.28
InChI Key: PELLREOJXCSKJP-ZPHPHTNESA-N
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Description

4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is synthesized using specific methods to ensure its purity and stability.

Scientific Research Applications

Synthetic Chemistry

  • A study by Hossaini et al. (2017) developed a one-pot, multicomponent synthesis of new benzamide derivatives, highlighting the compound's utility in creating new chemical entities (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
  • Saeed (2009) reported the microwave-promoted synthesis of substituted benzamides, emphasizing a more efficient and cleaner method for creating similar compounds (Saeed, 2009).

Molecular Structures and Properties

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrating the compound's potential in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical Research

  • Bhagat (2017) explored the antimicrobial properties of new synthesized compounds, including derivatives of benzothiazole, indicating the compound's potential in developing new antimicrobial agents (Bhagat, 2017).
  • A study by Abdel‐Aziz et al. (2009) investigated the immunomodulatory and anticancer activities of some novel benzimidazole derivatives, demonstrating the compound's relevance in cancer research (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

properties

IUPAC Name

4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELLREOJXCSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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